Pyridazine-3,4-dicarboxylic acid

Overview

Description

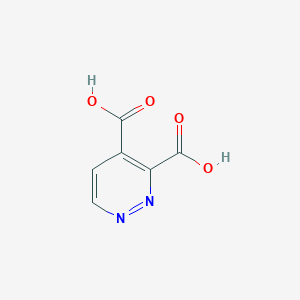

Pyridazine-3,4-dicarboxylic acid is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms and two carboxylic acid groups at the 3 and 4 positions. This compound is part of the pyridazine family, known for its unique physicochemical properties and diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals .

Mechanism of Action

Target of Action

Pyridazine-3,4-dicarboxylic acid, a derivative of pyridazine, is known to interact with various biological targets. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . .

Mode of Action

The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, suggest that it may interact with its targets through π-π stacking interactions and hydrogen bonding . These interactions could potentially lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The inherent polarity of the pyridazine ring, along with its low cytochrome p450 inhibitory effects, suggest that it may have favorable pharmacokinetic properties .

Result of Action

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities .

Biochemical Analysis

Biochemical Properties

Pyridazine-3,4-dicarboxylic acid, like other pyridazine derivatives, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions . The pyridazine ring is present in some commercially available drugs and agrochemicals .

Cellular Effects

Pyridazine derivatives have been shown to have numerous practical applications and wide range of pharmacological activities .

Molecular Mechanism

The pyridazine ring is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of diethyl pyridazine-4,5-dicarboxylate with hydrazine hydrate under reflux conditions. Another method includes the reaction of 1,2-dicarbonyl compounds with hydrazine derivatives, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to pyridazine-3,4-dicarboxylic anhydride using oxidizing agents.

Reduction: Formation of this compound hydrazide through reduction with hydrazine.

Substitution: Halogenation at the nitrogen atoms using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrazine hydrate or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Pyridazine-3,4-dicarboxylic anhydride.

Reduction: this compound hydrazide.

Substitution: Halogenated pyridazine derivatives.

Scientific Research Applications

Pyridazine-3,4-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor

Comparison with Similar Compounds

Pyridazine: A parent compound with similar nitrogen-containing ring structure but without carboxylic acid groups.

Pyridazinone: Contains a keto group at the 3 position, exhibiting different chemical reactivity and biological activity.

Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions, showing distinct properties and applications

Uniqueness: Pyridazine-3,4-dicarboxylic acid stands out due to its dual carboxylic acid groups, which enhance its ability to form strong hydrogen bonds and increase its solubility in water. These properties make it a valuable compound in drug design and other applications where solubility and reactivity are crucial .

Biological Activity

Pyridazine-3,4-dicarboxylic acid (PDCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

This compound features a pyridazine ring with two carboxylic acid groups at the 3 and 4 positions. The synthesis of PDCA can be achieved through various methods, including cyclization reactions involving hydrazine derivatives and dicarboxylic acids. A notable synthesis route involves the reaction of pyridine dicarboxylic acid derivatives under specific conditions to yield PDCA efficiently .

Antimicrobial Activity

PDCA exhibits notable antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have demonstrated that PDCA and its derivatives show significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Antifungal Properties : Research indicates that PDCA has antifungal effects against strains like Candida albicans, suggesting its potential use in treating fungal infections .

Anticancer Effects

Recent studies have highlighted the anticancer potential of PDCA:

- Cell Proliferation Inhibition : PDCA has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

- Mechanistic Insights : Molecular docking studies suggest that PDCA interacts with key proteins involved in cancer cell survival, enhancing its efficacy as a chemotherapeutic agent .

Study 1: Anticonvulsant Activity

A series of pyridazine derivatives, including PDCA, were evaluated for anticonvulsant activity using the Maximal Electroshock (MES) method. Compounds derived from PDCA showed significant protection against induced seizures compared to standard drugs like Phenytoin, indicating a promising avenue for epilepsy treatment .

Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of PDCA derivatives on human serum albumin denaturation. Compounds demonstrated substantial inhibition rates, suggesting their potential as anti-inflammatory agents in clinical applications .

The biological activity of PDCA can be attributed to several mechanisms:

- Enzyme Inhibition : PDCA acts as an inhibitor for various enzymes involved in metabolic pathways critical for pathogen survival.

- Interaction with Cellular Targets : By binding to specific cellular receptors or proteins, PDCA modulates signaling pathways that lead to apoptosis in cancer cells .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

pyridazine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQWJNPUOHXYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562037 | |

| Record name | Pyridazine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129116-97-8 | |

| Record name | Pyridazine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the recent research on synthesizing Pyridazine-3,4-dicarboxylic acid?

A1: The recent research presents a novel and convenient method for synthesizing this compound on a preparative scale [, ]. This is significant because the unsubstituted form of this compound was previously challenging to obtain. The new method utilizes a hetero Diels-Alder reaction between a newly developed 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the intermediate 1,4,5,6-tetrahydropyridazine []. This breakthrough offers a more efficient and practical approach to accessing this potentially valuable compound for further research and applications.

Q2: What are the potential applications of this compound?

A2: While the provided research focuses primarily on the synthesis of this compound [, ], its structure suggests potential applications in various fields. The presence of two carboxylic acid groups allows for diverse chemical modifications and derivatization, making it a promising building block for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.